molecular formula C11H11ClO3 B6178625 ethyl 3-chloro-3-oxo-2-phenylpropanoate CAS No. 54635-33-5

ethyl 3-chloro-3-oxo-2-phenylpropanoate

Cat. No.: B6178625
CAS No.: 54635-33-5
M. Wt: 226.65 g/mol
InChI Key: HDXYSWZTJWCYFW-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-3-oxo-2-phenylpropanoate is an organic compound with the molecular formula C11H11ClO3. It is a chlorinated ester that features a phenyl group attached to a propanoate backbone. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-3-oxo-2-phenylpropanoate can be synthesized through several methods. One common route involves the reaction of ethyl acetoacetate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-3-oxo-2-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in anhydrous conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed

Scientific Research Applications

Ethyl 3-chloro-3-oxo-2-phenylpropanoate is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-3-oxo-2-phenylpropanoate involves its reactivity towards nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding affinity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

54635-33-5

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

ethyl 3-chloro-3-oxo-2-phenylpropanoate

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

HDXYSWZTJWCYFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)Cl

Purity

95

Origin of Product

United States

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